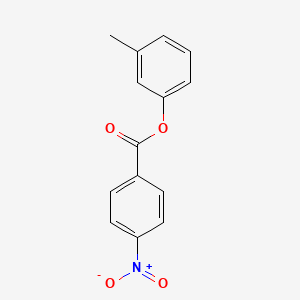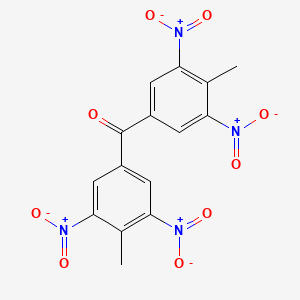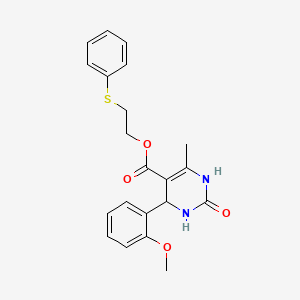![molecular formula C22H19N5O6 B11702603 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11702603.png)
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, linked to a furan ring with a nitrophenyl group through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-3-cyanopyridine, reacts with 4-hydroxybenzoic acid in ethanol to form the intermediate 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide undergoes a condensation reaction with 5-(4-nitrophenyl)furan-2-carbaldehyde to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxymethyl group.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.
Substitution: The cyano group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the nitro group yields the corresponding aniline derivative.
Substitution: Substitution of the cyano group can result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound is not well-documented. its structural features suggest it could interact with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid
- 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]-N-[[1-(2,6-dimethylphenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide lies in its combination of functional groups and structural motifs, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H19N5O6 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5O6/c1-14-9-16(12-31-2)19(10-23)22(25-14)32-13-21(28)26-24-11-18-7-8-20(33-18)15-3-5-17(6-4-15)27(29)30/h3-9,11H,12-13H2,1-2H3,(H,26,28)/b24-11+ |
InChI Key |
NJSBFLPEWBVAFO-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11702530.png)
![2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11702534.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702552.png)

![(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine](/img/structure/B11702561.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11702577.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702579.png)
![4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11702581.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)
![6-bromo-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11702599.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702610.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B11702615.png)
